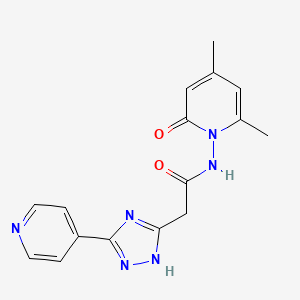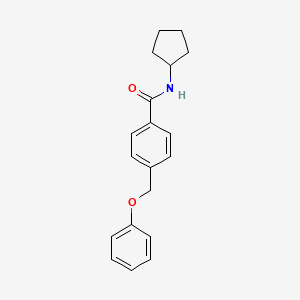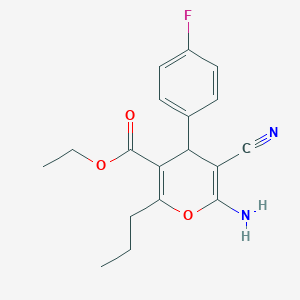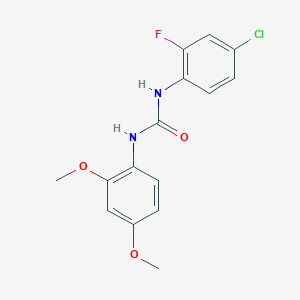![molecular formula C19H18N2O3 B5374354 3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide](/img/structure/B5374354.png)
3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide, also known as MNOPF, is a synthetic compound that has gained attention in the scientific community due to its potential use in medical research. MNOPF is a furamide derivative that has been synthesized through a multi-step process, and its chemical properties make it a promising candidate for further study.
Mecanismo De Acción
3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide is believed to exert its anti-cancer and anti-Alzheimer's effects through its ability to inhibit the activity of certain enzymes. In cancer cells, 3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide has been shown to inhibit the activity of enzymes involved in the synthesis of DNA and RNA, which are essential for cell growth and division. In Alzheimer's disease, 3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide has been shown to inhibit the activity of enzymes involved in the formation of beta-amyloid plaques, which are a hallmark of the disease.
Biochemical and Physiological Effects:
3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide has been shown to have several biochemical and physiological effects. In cancer cells, 3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that prevent the growth and survival of cancer cells. In Alzheimer's disease, 3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide has been shown to reduce the formation of beta-amyloid plaques, which are believed to contribute to the cognitive decline associated with the disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide has several advantages for use in lab experiments, including its ability to inhibit the growth of cancer cells and reduce the formation of beta-amyloid plaques. However, 3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide also has several limitations, including its relatively low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on 3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide. One area of interest is the development of more efficient synthesis methods for 3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide, which could improve its availability for research purposes. Another area of interest is the development of new derivatives of 3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide with improved solubility and bioavailability, which could enhance its potential as a therapeutic agent. Additionally, further research is needed to elucidate the precise mechanisms by which 3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide exerts its anti-cancer and anti-Alzheimer's effects, which could lead to the development of more targeted therapies for these diseases.
Métodos De Síntesis
The synthesis of 3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide involves several steps, starting with the reaction of 1-naphthylamine with acetic anhydride to form N-acetylnaphthalen-1-amine. This intermediate is then reacted with 3-oxopentanoic acid to form the key intermediate, 3-(1-naphthylamino)-3-oxopropionic acid. This intermediate is then converted to 3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide through a series of steps involving furfurylamine and acetic anhydride.
Aplicaciones Científicas De Investigación
3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide has been studied for its potential use in medical research, particularly in the field of cancer research. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. 3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of enzymes that are involved in the formation of beta-amyloid plaques in the brain.
Propiedades
IUPAC Name |
3-methyl-N-[3-(naphthalen-1-ylamino)-3-oxopropyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-13-10-12-24-18(13)19(23)20-11-9-17(22)21-16-8-4-6-14-5-2-3-7-15(14)16/h2-8,10,12H,9,11H2,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSMWPJBKKYIFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NCCC(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-fluorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide](/img/structure/B5374276.png)
![2,2-dimethyl-N-{2-[methyl(methylsulfonyl)amino]ethyl}-1-(2-thienyl)cyclopropanecarboxamide](/img/structure/B5374282.png)

![1-[(2'-methoxy-3-biphenylyl)carbonyl]-N,N-dimethyl-4-azepanamine](/img/structure/B5374317.png)

![3-allyl-5-{3-methoxy-4-[3-(4-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5374331.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[(5-methyl-1H-pyrazol-3-yl)methyl]isoxazole-3-carboxamide](/img/structure/B5374342.png)

![4-(4-methyl-1-piperazinyl)-6-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5374348.png)
![(3aS*,6aR*)-5-[(4,6-dimethylpyrimidin-2-yl)methyl]-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5374350.png)


![3-(2-piperidin-2-ylethyl)-5-[3-(pyrrolidin-1-ylcarbonyl)pyridin-2-yl]phenol](/img/structure/B5374370.png)
![8-[(2-anilino-5-pyrimidinyl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5374376.png)